Navarixin - 473727-83-2

Navarixin

Catalog Number: EVT-276454
CAS Number: 473727-83-2
Molecular Formula: C23H26N2O5
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Navarixin is a potent and selective antagonist of the CXC chemokine receptor 2 (CXCR2) [, , , , ]. It exhibits a higher affinity for CXCR2 compared to CXCR1, another receptor in the CXC chemokine receptor family [, ]. This selectivity makes it a valuable tool in dissecting the specific roles of CXCR2 in various biological processes, particularly inflammation and cancer [, , , , ].

Danirixin

Compound Description: Danirixin is a diaryl urea compound that acts as a reversible and selective antagonist of the CXC chemokine receptor 2 (CXCR2) []. It exhibits high affinity for CXCR2 and demonstrates competitive antagonism against CXCL8 in calcium mobilization assays []. Danirixin effectively blocks neutrophil activation and influx in response to inflammatory stimuli in both in vitro and in vivo studies [].

Relevance: Danirixin serves as a relevant comparison to Navarixin due to its shared target, CXCR2, and its similar mechanism of action as a CXCR2 antagonist []. Although both compounds target CXCR2, they belong to distinct chemical classes, resulting in differences in their binding characteristics and potentially explaining observed clinical differences in neutropenia induction [].

CXCL8

Compound Description: CXCL8, also known as interleukin-8 (IL-8), is a chemokine that plays a crucial role in prostate cancer aggressiveness []. It exerts its effects by binding to and activating CXCR2, leading to increased expression of genes involved in tumor progression, such as MMP-2/9, Snail, and vimentin []. CXCL8 also contributes to prostate cancer aggressiveness by downregulating the expression of androgen receptor (AR) and E-cadherin [].

Relevance: CXCL8 is directly relevant to Navarixin as it is the endogenous ligand of CXCR2, the receptor that Navarixin antagonizes []. By blocking the binding of CXCL8 to CXCR2, Navarixin inhibits the downstream signaling pathways and biological effects mediated by this chemokine, which are implicated in various inflammatory diseases and cancer [, ].

CXCL1

Compound Description: CXCL1 is a chemokine that activates neutrophils by binding to CXCR2. It is primarily involved in neutrophil recruitment and activation during inflammation in humans [].

Relevance: CXCL1 is relevant to Navarixin due to its interaction with the target receptor, CXCR2 []. Navarixin, by antagonizing CXCR2, would block the effects of CXCL1, including neutrophil activation and chemotaxis [].

CXCL2

Compound Description: Similar to CXCL1, CXCL2 is another chemokine that activates neutrophils through binding to CXCR2, primarily in rats []. It plays a role in neutrophil recruitment and activation at sites of inflammation [].

Relevance: Like CXCL1, CXCL2's relevance to Navarixin stems from its interaction with the target receptor, CXCR2 []. Navarixin's antagonism of CXCR2 would inhibit the downstream effects of CXCL2, thereby modulating neutrophil activity and movement [].

A Key Chiral Amine Intermediate

Compound Description: This specific chiral amine serves as a crucial intermediate in the chemo-enzymatic synthesis of Navarixin []. Notably, this intermediate can be synthesized with high enantioselectivity (>99.9% ee) using transaminases in an aqueous micellar media [].

Relevance: This chiral amine intermediate is directly related to Navarixin as it is a crucial building block in its synthesis []. This environmentally friendly synthetic route using transaminases offers a sustainable and efficient way to obtain the desired enantiomer of the intermediate, ultimately leading to Navarixin [].

Overview

Navarixin, also known as SCH 527123, is a small molecule antagonist targeting the chemokine receptors CXCR1 and CXCR2. It has been primarily investigated for its potential therapeutic applications in treating pulmonary inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Navarixin's mechanism of action involves blocking the effects of chemokines that contribute to inflammation and neutrophil recruitment, thereby alleviating symptoms associated with these conditions .

Source

Navarixin was developed by scientists at the pharmaceutical company Schering-Plough (now part of Merck & Co.). The compound has been evaluated in various clinical trials for its efficacy in reducing inflammation and improving lung function in patients with respiratory diseases .

Classification

Navarixin is classified as a negative allosteric modulator of the chemokine receptors CXCR1 and CXCR2. This classification highlights its role in modulating receptor activity rather than completely inhibiting it, allowing for a nuanced approach to managing inflammatory responses .

Synthesis Analysis

Methods

The synthesis of Navarixin has been approached through various methods, including traditional organic synthesis and more recent chemo-enzymatic techniques.

  1. Traditional Organic Synthesis: This method typically involves multiple steps, including acylation reactions, reduction processes, and coupling reactions to form the final product. Specific reactions include the use of tert-butyl carbamate derivatives and squaric acid monoamide monoesters as intermediates .
  2. Chemo-Enzymatic Synthesis: A novel approach has been developed utilizing aqueous micellar media, which offers a milder and more environmentally friendly synthesis pathway. This method enhances scalability while maintaining high yields of Navarixin .

Technical Details

The traditional synthesis often involves complex reaction conditions requiring careful control of temperature and pH, while the chemo-enzymatic method simplifies these requirements by utilizing enzyme catalysis in a micellar environment, promoting more efficient reactions at lower temperatures .

Molecular Structure Analysis

Structure

Navarixin's molecular structure is characterized by its specific binding sites that interact with the CXCR1 and CXCR2 receptors. The compound's structure includes functional groups that facilitate its role as an antagonist.

Data

The molecular formula of Navarixin is C17_{17}H20_{20}N4_{4}O3_{3}, with a molecular weight of approximately 344.37 g/mol. The structural configuration allows for effective binding to the targeted receptors, influencing their conformation and activity .

Chemical Reactions Analysis

Reactions

Navarixin undergoes various chemical reactions during its synthesis, including:

  • Acylation: The introduction of acyl groups to form key intermediates.
  • Reduction: The conversion of nitro groups to amines through catalytic hydrogenation.
  • Coupling Reactions: Formation of amide bonds with other molecular fragments to construct the final compound.

Technical Details

These reactions require specific catalysts and conditions to ensure high yields and purity of Navarixin. For instance, catalytic hydrogenation typically utilizes palladium on carbon as a catalyst under controlled pressure and temperature conditions .

Mechanism of Action

Process

Navarixin functions by binding to the allosteric sites on CXCR1 and CXCR2 receptors, inhibiting their activation by endogenous chemokines such as interleukin-8 (CXCL8). This inhibition prevents downstream signaling pathways that lead to neutrophil migration and activation.

Data

Research indicates that Navarixin effectively reduces neutrophil recruitment in response to inflammatory stimuli, leading to decreased inflammation in pulmonary tissues. Studies using live-cell assays have demonstrated its ability to stabilize the inactive conformation of these receptors, thereby blocking their activation .

Physical and Chemical Properties Analysis

Physical Properties

Navarixin is a crystalline solid at room temperature, exhibiting moderate solubility in organic solvents but limited solubility in water. Its melting point is reported to be around 150-155 °C.

Chemical Properties

  • pKa: The compound has multiple pKa values due to its amine groups, influencing its ionization state at physiological pH.
  • Stability: Navarixin shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Relevant analyses have shown that Navarixin maintains its efficacy over a range of concentrations typically used in therapeutic settings .

Applications

Scientific Uses

Navarixin has significant potential in scientific research focused on:

  • Pulmonary Inflammatory Diseases: Its primary application lies in treating conditions like asthma and COPD by mitigating inflammation.
  • Cancer Research: Emerging studies suggest that Navarixin may have roles beyond respiratory diseases, potentially impacting tumor microenvironments by modulating immune cell infiltration .
  • Drug Development: As a model compound for studying receptor antagonism, Navarixin serves as a basis for developing new therapeutic agents targeting similar pathways.

Properties

CAS Number

473727-83-2

Product Name

Navarixin

IUPAC Name

2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)butyl]amino]-3,4-dioxocyclobuten-1-yl]methyl]benzamide

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C23H26N2O5/c1-5-7-17(18-11-10-13(2)30-18)24-19-16(21(27)22(19)28)12-14-8-6-9-15(20(14)26)23(29)25(3)4/h6,8-11,17,24,26H,5,7,12H2,1-4H3/t17-/m1/s1

InChI Key

IXBYSXNOKFHHDR-QGZVFWFLSA-N

SMILES

CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C

Solubility

Soluble in DMSO (>40mg/mL)

Synonyms

SCH527123; SCH-527123; SCH 527123; MK-7123; MK7123; MK 7123; PS291822; PS-291822; PS 291822; Navarixin monohydrate; Navarixin

Canonical SMILES

CCCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O

Isomeric SMILES

CCC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)CC3=C(C(=CC=C3)C(=O)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.